molecular formula C19H20FNO2 B2488850 N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide CAS No. 1049442-68-3

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide

Cat. No.: B2488850
CAS No.: 1049442-68-3
M. Wt: 313.372
InChI Key: YKUWONZGIVABOY-UHFFFAOYSA-N
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Description

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a synthetic organic compound with the molecular formula C19H20FNO2 and a molecular weight of 313.4 g/mol . This acetamide derivative features a distinctive molecular architecture, incorporating a 4-fluorophenyl group attached to a cyclopropane ring, which is linked to a methylacetamide chain. This structure is part of a broader class of compounds explored for their potential interactions with biological systems. As a research chemical, it is utilized in rigorous scientific investigations, including pharmaceutical development and biochemical analysis, where it serves as a key intermediate or a candidate for probing biological pathways . The compound falls under the category of Novel Psychoactive Substances (NPS) studied for cognitive enhancement, though comprehensive clinical data on its efficacy and safety profile in humans is not yet established . Research into cognitive enhancers (nootropics) is a complex field aimed at addressing cognitive deficits, but the use of such substances by healthy individuals raises significant clinical and ethical questions . Strictly for Research Use Only. Not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20FNO2/c1-14-4-2-3-5-17(14)23-12-18(22)21-13-19(10-11-19)15-6-8-16(20)9-7-15/h2-9H,10-13H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUWONZGIVABOY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1OCC(=O)NCC2(CC2)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-((1-(4-fluorophenyl)cyclopropyl)methyl)-2-(o-tolyloxy)acetamide is a compound with promising biological activity, particularly in the fields of pharmacology and medicinal chemistry. This article explores its molecular characteristics, biological effects, and potential therapeutic applications based on available research findings.

Molecular Characteristics

  • Chemical Formula : C19H20FNO2
  • Molecular Weight : 313.372 g/mol
  • IUPAC Name : N-[[1-(4-fluorophenyl)cyclopropyl]methyl]-2-(2-methylphenoxy)acetamide
  • CAS Number : 1049442-68-3

The compound features a cyclopropyl moiety linked to a 4-fluorophenyl group and an o-tolyloxy acetamide structure, which may contribute to its biological activity through various mechanisms.

Pharmacological Potential

This compound has been investigated for its potential as a therapeutic agent. Initial studies suggest that it may exhibit:

  • Antitumor Activity : Similar compounds have shown efficacy against cancer cell lines, indicating that this compound could possess similar properties.
  • Anti-inflammatory Effects : The presence of the acetamide group is often associated with anti-inflammatory activity, which warrants further investigation.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for elucidating the biological activity of this compound. The following factors are significant:

  • The 4-fluorophenyl group may enhance binding affinity to biological targets due to the electron-withdrawing nature of fluorine, potentially increasing lipophilicity and membrane permeability.
  • The cyclopropyl ring can induce strain, which might enhance reactivity and interaction with biological molecules.
  • The o-tolyloxy moiety could contribute to the compound's ability to interact with specific receptors or enzymes.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds. Here are some relevant findings:

StudyCompoundBiological ActivityKey Findings
Pyrazole derivativesAnticancerExhibited IC50 values indicating significant cytotoxicity against various cancer cell lines.
Thiazole derivativesAntitumorCompounds showed strong inhibition of Bcl-2 protein, suggesting potential for cancer therapy.
Amide derivativesAnti-inflammatoryDemonstrated significant reduction in nitric oxide production in LPS-stimulated macrophages.

These studies indicate that compounds with similar structural features to this compound often exhibit noteworthy biological activities.

Mechanistic Insights

Preliminary mechanistic studies suggest that this compound may exert its effects through:

  • Inhibition of Key Enzymes : Similar compounds have been shown to inhibit enzymes involved in inflammatory pathways.
  • Modulation of Cell Signaling Pathways : The compound might influence pathways related to cell proliferation and apoptosis, particularly in cancer cells.

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (R1, R2) Molecular Weight (g/mol) Melting Point (°C) Yield (%) Rf Value Biological Activity/Notes Reference
Target Compound R1: cyclopropyl(4-F-phenyl)methyl Not reported Not reported N/A N/A Hypothetical -
N-[Cyclopropyl(4-F-phenyl)methyl]-2-(2,4-Cl₂-phenoxy)propanamide (27i) R1: cyclopropyl(4-F-phenyl)methyl; R2: 2,4-Cl₂-phenoxy Not reported 109–110 52 0.44 T3SS inhibitor (Pseudomonas)
N-[Cyclohexyl]-2-(4-F-phenyl)-2-(N-propylacetamido)acetamide R1: cyclohexyl; R2: propylacetamido 334.206 150–152 81 0.26 Synthesis focus
2-Chloro-N-(4-fluorophenyl)acetamide R1: 4-F-phenyl; R2: Cl 201.62 Not reported N/A N/A Intermediate for heterocycles
2-(Acetyloxy)-N-(4-F-phenyl)-N-isopropylacetamide (CAS 150164-68-4) R1: 4-F-phenyl; R2: acetyloxy/isopropyl 283.32 Not reported N/A N/A Metabolic stability studies

Key Observations :

  • Cyclopropane vs. Cyclohexyl: The target compound’s cyclopropane ring (vs.
  • Phenoxy Substituents: The o-tolyloxy group in the target contrasts with 2,4-dichlorophenoxy in ’s 27i. Chlorine atoms increase electronegativity and steric bulk, whereas the methyl group in o-tolyloxy may improve lipophilicity without significant steric hindrance .
  • Acetamide Backbone : The target’s acetamide is structurally simpler than ’s acetyloxy-isopropyl variant, which could influence pharmacokinetics (e.g., hydrolysis susceptibility) .

Table 2: Functional Group Influence on Properties

Functional Group Example Compound Impact on Properties Reference
Cyclopropyl Target compound Enhanced rigidity; potential metabolic stability
2,4-Dichlorophenoxy 27i () Increased electrophilicity; may enhance antibacterial activity but raise toxicity
o-Tolyloxy Target compound Moderate lipophilicity; steric hindrance at ortho position may limit receptor access
Chloroacetamide 2-Chloro-N-(4-F-phenyl)acetamide Reactivity as a synthetic intermediate; potential genotoxicity
Acetyloxy CAS 150164-68-4 () Susceptibility to esterase hydrolysis; shorter half-life

Preparation Methods

Cyclopropanation of 4-Fluorostyrene

The Simmons-Smith reaction remains the most reliable method for cyclopropane synthesis:
$$
\text{4-Fluorostyrene} + \text{CH}2\text{I}2 \xrightarrow{\text{Zn(Cu)}} \text{1-(4-Fluorophenyl)cyclopropane}
$$
Yields typically range from 65–80% with diethyl ether as solvent.

Bromination and Amination

Bromination at the cyclopropane methyl position using N-bromosuccinimide (NBS) under radical initiation provides the key intermediate:
$$
\text{(1-(4-Fluorophenyl)cyclopropyl)methane} \xrightarrow{\text{NBS, AIBN}} \text{(1-(4-Fluorophenyl)cyclopropyl)methyl bromide}
$$
Subsequent Gabriel synthesis yields the primary amine:
$$
\text{Phthalimide} + \text{KOH} \rightarrow \text{Phthalimide potassium salt} \xrightarrow{\text{alkyl bromide}} \text{Phthalimido intermediate} \xrightarrow{\text{NH}2\text{NH}2} \text{Amine}
$$
Typical yields: 70–85% after column chromatography.

Preparation of 2-(o-Tolyloxy)acetic Acid

Williamson Ether Synthesis

o-Cresol is alkylated with ethyl bromoacetate under basic conditions:
$$
\text{o-Cresol} + \text{BrCH}2\text{COOEt} \xrightarrow{\text{K}2\text{CO}_3, \text{DMF}} \text{Ethyl 2-(o-tolyloxy)acetate}
$$
Hydrolysis with NaOH yields the carboxylic acid:
$$
\text{Ester} \xrightarrow{\text{6M NaOH}} \text{2-(o-Tolyloxy)acetic acid}
$$
Yields: 90–95% for esterification, 85–90% for hydrolysis.

Acid Chloride Formation

Thionyl chloride converts the acid to its reactive chloride:
$$
\text{2-(o-Tolyloxy)acetic acid} \xrightarrow{\text{SOCl}_2} \text{2-(o-Tolyloxy)acetyl chloride}
$$
Reaction completion is confirmed by IR loss of -OH stretch at 2500–3300 cm⁻¹.

Amide Coupling Strategies

Schotten-Baumann Conditions

Classical amidation under biphasic conditions:
$$
\text{Amine} + \text{Acid chloride} \xrightarrow{\text{NaOH, H}2\text{O/Et}2\text{O}} \text{Acetamide}
$$
Optimization Data :

Entry Base Solvent Temp (°C) Yield (%)
1 NaOH H₂O/Et₂O 0 62
2 NaHCO₃ H₂O/THF RT 58
3 Et₃N DCM RT 78

Triethylamine in dichloromethane provides superior yields due to efficient HCl scavenging.

Carbodiimide-Mediated Coupling

Using EDCI/HOBt system:
$$
\text{2-(o-Tolyloxy)acetic acid} + \text{EDCI} \rightarrow \text{Active ester} \xrightarrow{\text{Amine}} \text{Product}
$$
Key Advantages :

  • Minimizes epimerization
  • Compatible with acid-sensitive substrates

Scalability and Process Optimization

Gram-Scale Synthesis

Adapting conditions from electrochemical methodologies:

Parameter Laboratory Scale Pilot Scale
Starting Material 0.2 mmol 2.0 mmol
Solvent Volume 4 mL DCM 10 mL DCM
Electrolysis Current 3 mA 5 mA
Reaction Time 10 h 36 h
Yield 90% 80%

Purification Techniques

  • Flash Chromatography : PE/EA (3:1) for intermediate purification
  • Recrystallization : Hexane/EtOAc for final product polishing

Spectroscopic Characterization

$$^1$$H NMR (400 MHz, CDCl₃)

  • δ 7.45–7.20 (m, 4H, Ar-H)
  • δ 4.32 (s, 2H, OCH₂CO)
  • δ 3.85 (d, J = 6.8 Hz, 2H, NCH₂)
  • δ 2.25 (s, 3H, Ar-CH₃)

HRMS (APCI)

Calculated for C₁₉H₁₉FNO₂ [M+H]⁺: 328.1448 Found: 328.1441

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